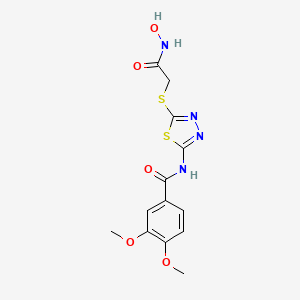

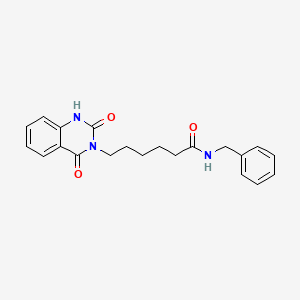

N-benzyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-benzyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide” is a compound that belongs to the class of organic compounds known as quinazolinones . Quinazolinones are a type of nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities .

Synthesis Analysis

The synthesis of “N-benzyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide” involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation . A targeted N-[(2,4-dichlorophenyl)methyl]-2-(1-(R-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamides were obtained by alkylation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide by corresponding 1-chloromethylbenzene in dimethylformamide environment with excess of potassium carbonate at a temperature 70-80 ˚С .Molecular Structure Analysis

The structure of the synthesized compounds was proved by elemental analysis, 1H and 13C NMR spectroscopy, and LC/MS method . The obtained elemental analysis results were within ± 0.4 % of the theoretical values .Chemical Reactions Analysis

Quinazolinones have been synthesized via amination and annulation of amidines and benzamides . An efficient approach to quinazolin-4 (3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Aplicaciones Científicas De Investigación

Antiviral Applications

- Novel 2,3-disubstituted quinazolin-4(3H)-ones, synthesized using microwave techniques, exhibited significant antiviral activities against a range of viruses, including influenza A, severe acute respiratory syndrome coronavirus, dengue, yellow fever, Venezuelan equine encephalitis, Rift Valley fever, and Tacaribe viruses. These compounds were evaluated for their cytotoxicity and antiviral efficacy in cell culture, highlighting their potential as antiviral agents (Selvam et al., 2007).

Anticancer Applications

- 2-Substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides were proposed as novel PI3K inhibitors and anticancer agents based on bioisostere. These compounds showed potent antiproliferative activities against various human cancer cell lines, suggesting their utility as anticancer agents (Shao et al., 2014).

- Arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone were synthesized and evaluated for their bioactivities, demonstrating excellent antitumor activity against certain cancer cell lines, thus indicating their potential as anticancer therapeutics (Zeng et al., 2016).

Analytical Chemistry Applications

- A carbon paste electrode modified by 8,9-dihydroxy-7-methyl-12H-benzothiazolo[2,3-b]quinazolin-12-one (DMBQ) and ZnO/CNTs nanocomposite was developed for the electrocatalytic oxidization of glutathione (GSH) and amoxicillin (AMX). This sensor showed excellent performance for the detection of GSH and AMX in biological and pharmaceutical samples, demonstrating the utility of quinazolinone derivatives in analytical sensors (Karimi-Maleh et al., 2014).

Propiedades

IUPAC Name |

N-benzyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c25-19(22-15-16-9-3-1-4-10-16)13-5-2-8-14-24-20(26)17-11-6-7-12-18(17)23-21(24)27/h1,3-4,6-7,9-12H,2,5,8,13-15H2,(H,22,25)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGVODPFURXJFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Propan-2-yl)carbamoyl]methyl 4-aminobenzoate](/img/structure/B2776924.png)

![2-[4-(Benzyloxy)phenoxy]acetohydrazide](/img/structure/B2776926.png)

![N-{3-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]-2-methylphenyl}acetamide](/img/structure/B2776927.png)

![N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2776929.png)

![N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B2776933.png)

![3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride](/img/structure/B2776936.png)

![2-(2,4-dimethylphenyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2776939.png)